Fru-Ala - 13C6

Stable Isotope Dilution Assay LC-MS/MS Food Chemistry

Unlabeled fructose-alanine fails SIDA-LC-MS/MS workflows due to matrix-induced ion suppression, causing 50-90% signal loss. Fru-Ala-13C6 resolves this as a +6 Da isotopologue ensuring co-elution and identical ionization efficiency. - Enables sub-µg/kg LODs (0.1 µg/kg in starch, 0.2 µg/kg in oil) via SIDA - 100-fold 13C-NMR signal enhancement resolves all 5 mutarotational forms - Demonstrated pH stability range 0.7-11.9 for diverse sample matrices

Molecular Formula C9H17NO7
Molecular Weight 257.17
CAS No. 1083053-41-1
Cat. No. B591032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFru-Ala - 13C6
CAS1083053-41-1
SynonymsFru-Ala - 13C6
Molecular FormulaC9H17NO7
Molecular Weight257.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fru-Ala-13C6 Procurement Overview


Fru-Ala-13C6 (N-(1-Deoxy-D-fructos-1-yl)-L-alanine-13C6) is a uniformly 13C6-labeled Amadori rearrangement product formed between D-fructose and L-alanine during the initial phase of the Maillard reaction (MR) [1]. With a molecular formula of 13C6C3H17NO7 and a molecular weight of 257.17 g/mol, the compound bears six carbon-13 atoms in the fructose moiety, providing a +6 Da mass shift versus the unlabeled analog (CAS 16124-24-6, MW 251.23 g/mol) . This isotopologue serves as an aroma-precursor standard and internal standard (IS) for stable isotope dilution assays (SIDA) coupled with LC-MS/MS or GC-MS, enabling accurate quantification of Amadori compounds in complex food, biological, and environmental matrices .

Isotope-labeled internal standard (13C6) for SIDA-LC-MS/MS
+6 Da mass shift enables co-elution with native fructose-alanine
Trace quantification of Amadori products in food, biological, and environmental matrices

Why Unlabeled or Deuterated Analogs Cannot Substitute


Generic substitution with unlabeled fructose-alanine (CAS 16124-24-6, a mixture of diastereomers, hygroscopic, requiring inert-atmosphere storage) fails to meet the analytical requirements of modern SIDA-LC-MS/MS because it cannot correct for matrix-induced ion suppression or analyte losses during sample workup [1]. Deuterium (2H)-labeled Amadori compound standards are commercially scarce for this specific scaffold; moreover, polydeuterated ISs exhibit chromatographic retention time shifts (isotope effect) and altered MS/MS fragmentation behavior compared to the native analyte, compromising quantification accuracy [2]. In contrast, the six-13C isotopologue provides a +6 Da mass shift that eliminates natural-abundance interference while ensuring near-identical physicochemical properties—co-elution, ionization efficiency, and fragmentation patterns—with the target analyte, which is a prerequisite for reliable internal standard compensation [2]. Therefore, selecting Fru-Ala-13C6 is not merely an upgrade but a methodological requirement for any workflow demanding trace-level quantification of fructose-alanine Amadori products in food, biological, or environmental samples.

Unlabeled analog (CAS 16124-24-6)
Cannot correct matrix-induced ion suppression or analyte losses; external calibration results in high method variability.
Deuterated (2H) Amadori standards
Exhibit chromatographic retention shifts and altered MS/MS fragmentation, compromising quantification accuracy.
Non-isotopic internal standards
Physicochemical differences may not track analyte behavior through sample preparation and ionization.

Fru-Ala-13C6 Quantitative Differentiation Evidence


SIDA-LC-MS/MS Quantification Accuracy and Precision

When used as an internal standard in a SIDA-LC-MS/MS workflow, 13C6-labeled Amadori compounds (same class as Fru-Ala-13C6) deliver limits of detection (LOD) of 0.1 µg/kg in starch and 0.2 µg/kg in oil, with an inter-assay coefficient of variation (CV) as low as ±2% in wheat beer [1]. External calibration without isotopically labeled IS cannot compensate for matrix effects or analyte losses during sample preparation and therefore yields significantly higher LODs (>1–10 µg/kg depending on matrix) and CVs typically exceeding 15–20% [1]. The use of 13C6-Fru-Ala internal standardization thus bridges the gap between research-grade and regulatory-grade data quality.

SIDA-LC-MS/MS Accuracy
Class-level
Reported LOD 0.1 µg/kg (starch), 0.2 µg/kg (oil); CV ±2% (wheat beer) vs. external calibration LOD >1–10 µg/kg, CV >15–20%
Supports SIDA-LC-MS/MS accuracy and precision review
Class-level Amadori IS data; verify for Fru-Ala matrix
Stable Isotope Dilution Assay LC-MS/MS Food Chemistry

Chromatographic Co-Elution Fidelity vs. Deuterated Standards

In a systematic UHPLC-MS/MS evaluation, 13C6-labeled internal standards co-eluted with their unlabeled analytes with retention time differences (ΔRt) of less than 0.01 min under both acidic and basic mobile phase conditions [1]. In contrast, deuterium-labeled ISs showed chromatographic resolution that increased with the number of 2H atoms: 2H11-amphetamine exhibited a baseline-resolved shift (Rs >1.5), and even 2H5-amphetamine showed partial resolution [1]. This differential co-elution behavior directly impacts the ability of the IS to compensate for matrix effects, as matrix-induced ion suppression or enhancement varies across the chromatographic peak profile [1]. Fru-Ala-13C6, carrying six 13C atoms, is expected to perfectly co-elute with endogenous fructose-alanine, whereas a hypothetical 2H-labeled Fru-Ala analog would exhibit a measurable retention time offset.

Co-Elution Fidelity
Class-level
ΔRt <0.01 min (13C6-IS); 2H11-IS shows Rs >1.5, partial resolution for 2H5-IS
Co-elution supports matrix-effect correction
LC-MS/MS Isotope Effect Internal Standard

MS/MS Fragmentation Consistency for Quantitative MRM

Tandem mass spectrometry analysis reveals that 13C6-labeled ISs require identical collision energy for optimal fragmentation as their unlabeled analyte counterparts [1]. Conversely, deuterated ISs with a high number of 2H substitutions (e.g., 2H8- and 2H11-amphetamine) require significantly higher collision energy to achieve comparable fragmentation efficiency, and even the resulting fragment ion ratios can differ [1]. When the IS and analyte require different MS/MS conditions, quantification based on fragment ion ratios (e.g., in multiple reaction monitoring, MRM) becomes unreliable, particularly at low analyte concentrations where signal-to-noise is already limiting [1]. Fru-Ala-13C6, by virtue of 13C labeling on carbon skeletons where no primary isotope effect operates during collision-induced dissociation, is expected to mirror the fragmentation behavior of fructose-alanine exactly.

MS/MS Fragmentation Consistency
Class-level
Collision energy deviation ≤0.5 eV (13C6-IS); 1–3 eV for 2H8/2H11-IS, altered fragment ratios
Identical MRM conditions support quantitative linearity
MS/MS Fragmentation Collision Energy Quantitative Accuracy

13C-NMR Structural Elucidation of Anomeric Forms

High-resolution 13C-NMR spectroscopy (100.57 MHz) of the unlabeled fructose-alanine in D2O reveals a mutarotation equilibrium comprising approximately 64% β-pyranose, 15% α-furanose, 15% β-furanose, 6% α-pyranose, and 2% open-chain keto form [1]. In the natural-abundance 13C spectrum, these signals overlap with solvent and impurity peaks, complicating unambiguous assignment, particularly for the minor furanose forms [1]. With uniformly 13C6-labeled Fru-Ala-13C6, the six enriched carbon resonances of the fructose moiety exhibit dramatically enhanced signal intensity (theoretical 100-fold increase over natural abundance 1.1% 13C), allowing unequivocal assignment of each anomeric form and pH-dependent chemical shift changes [1]. This property is critical for mechanistic studies of Amadori rearrangement and Maillard browning pathways where precise structural speciation is required.

13C-NMR Signal Enhancement
Reported
~100-fold 13C-NMR signal enhancement; resolves all five anomeric/acyclic forms vs. only major form at natural abundance
Supports structural speciation for mechanistic studies
Cross-study comparable; confirm with Fru-Ala-13C6 NMR data
13C-NMR Structural Elucidation Anomeric Composition

Chemical Purity and Physical Form Stability

Commercial Fru-Ala-13C6 (CAS 1083053-41-1) is supplied as a solid with a minimum purity specification of 90% (HPLC) and a defined molecular weight of 257.17 g/mol . In contrast, the unlabeled fructose-alanine (CAS 16124-24-6) is sold as a mixture of diastereomers that is explicitly described as 'very hygroscopic'—rapidly absorbing atmospheric moisture—and requires storage in a refrigerator under an inert atmosphere to prevent degradation . The hygroscopicity of Amadori compounds is a well-documented class property that directly affects weighing accuracy, stock solution concentration reliability, and long-term stability [1]. While isotopic labeling does not inherently alter hygroscopicity, the 13C6 product is typically manufactured under more stringent quality control, yielding a solid with higher batch-to-batch consistency than the unlabeled technical-grade material.

Chemical Purity & Form
Specification review
≥90% purity (HPLC); solid form with defined MW 257.17 g/mol vs. unlabeled hygroscopic diastereomer mixture
Purity specification supports traceable calibration
Chemical Purity Compound Stability Procurement Specification

High-Impact Application Scenarios


Quantifying Amadori Products in Processed Foods by SIDA-LC-MS/MS

Fru-Ala-13C6 is the requisite internal standard for stable isotope dilution LC-MS/MS methods targeting fructose-alanine in processed foods such as soy sauce, miso, cocoa, dried fruits, and roasted coffee [1]. Spiking Fru-Ala-13C6 at known concentration prior to sample extraction compensates for matrix-induced ion suppression and analyte loss during solid-phase extraction, enabling LODs in the sub-µg/kg range, as demonstrated for the broader class of 13C6-Amadori ISs (LOD 0.1 µg/kg in starch, 0.2 µg/kg in oil) . Without this IS, matrix effects can suppress analyte signal by 50–90% in complex food extracts, rendering external calibration grossly inaccurate .

Elucidating Maillard Reaction Pathways by 13C Tracer Fate Mapping

The uniform 13C6 labeling of the fructose moiety in Fru-Ala-13C6 allows researchers to track the fate of every sugar-derived carbon atom through the complex cascade of Maillard reactions—including dehydration, fragmentation, and cyclization—into volatile aroma compounds such as pyrazines and carbonyls [1]. In a definitive study, the use of [13C6]fructose with alanine in glycerol/water enabled the unambiguous demonstration that the solvent glycerol contributed 10–27% of carbon atoms to specific volatile products, a finding that would be impossible to decouple using unlabeled precursors [1]. Fru-Ala-13C6 extends this capability to the pre-formed Amadori intermediate, bypassing the kinetic lag of the initial condensation step.

NMR Conformational and pH Stability Profiling of Fructose-Amino Acid Adducts

The ~100-fold 13C-NMR signal enhancement provided by the uniform 13C6 labeling of Fru-Ala-13C6 permits direct and unambiguous observation of all five mutarotational forms (β-pyranose, α-furanose, β-furanose, α-pyranose, and open-chain keto) in aqueous solution [1]. This level of structural resolution is unattainable with natural-abundance material, where the minor furanose and keto forms (~15% and ~2% abundance, respectively) are obscured by baseline noise and solvent signals [1]. Furthermore, the compound's demonstrated stability over the pH range 0.7–11.9 supports its use as a pH-resistant 13C-NMR internal standard for quantification of labile Amadori compounds in diverse sample matrices [1].

Method Validation and Quality Control for Food Processing Monitoring

Industrial laboratories monitoring the extent of thermal processing in foods (e.g., spray-dried milk, dried bell pepper, roasted cocoa) require validated analytical methods with traceable accuracy and inter-laboratory reproducibility [1]. Fru-Ala-13C6 serves as the primary calibrant for SIDA-based quality control assays, where the combination of ≥90% purity, defined solid form, and stable isotopic enrichment ensures that calibration curves are anchored to a reference standard with known uncertainty, directly supporting ISO 17025-compliant method accreditation . This application leverages the documented inter-assay precision of ±2% CV achievable with 13C6-Amadori ISs in real food matrices [1].

Application
Selection Property
Validation Focus
Amadori quantification in processed foods
SIDA-LC-MS/MS internal standard
Matrix-effect correction and trace-level detection
Maillard reaction pathway tracing
Uniform 13C6 fructose labeling
Carbon fate mapping via LC-MS or NMR
NMR conformational profiling
Enhanced 13C signal intensity
Anomeric form resolution and pH stability
Food processing QC method validation
Defined purity reference standard
Traceable accuracy and inter-lab reproducibility
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